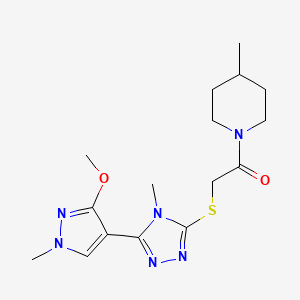

2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N6O2S/c1-11-5-7-22(8-6-11)13(23)10-25-16-18-17-14(21(16)3)12-9-20(2)19-15(12)24-4/h9,11H,5-8,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQYAHXMEPTHDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CSC2=NN=C(N2C)C3=CN(N=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a complex organic molecule that integrates the pharmacologically significant pyrazole and triazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer, antimicrobial, and anti-inflammatory domains.

1. Chemical Structure and Properties

The structure of the compound can be broken down as follows:

- Pyrazole Moiety : Known for its diverse biological activities, including anticancer properties.

- Triazole Ring : Associated with antifungal and antibacterial activities.

- Thioether Linkage : May enhance lipophilicity and biological activity.

- Piperidine Group : Often contributes to neuroactive properties.

2.1 Anticancer Activity

Recent studies have indicated that compounds containing both pyrazole and triazole rings exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown efficacy against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Triazole derivative | HCT116 (colon cancer) | 6.2 | |

| Pyrazole derivative | T47D (breast cancer) | 27.3 |

The mechanism of action often involves the inhibition of specific kinases or induction of apoptosis in cancer cells.

2.2 Antimicrobial Activity

Compounds with triazole and pyrazole structures have demonstrated broad-spectrum antimicrobial activities. The target compound's structural features suggest potential effectiveness against various pathogens:

These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents.

2.3 Anti-inflammatory Properties

The anti-inflammatory effects of similar compounds have been documented, with mechanisms involving the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Pyrazoles are particularly noted for their ability to modulate inflammatory pathways.

3.1 Synthesis and Evaluation

A study focused on synthesizing derivatives of the target compound evaluated their biological activities through various assays:

- In vitro cytotoxicity was assessed using MTT assays on different cancer cell lines.

- Antimicrobial testing was performed using standard protocols against clinical strains.

The results indicated that modifications in the substituents significantly influenced biological activity, emphasizing structure–activity relationships (SAR).

4. Conclusion

The compound 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone presents a promising scaffold for further development in medicinal chemistry due to its diverse biological activities. Its unique structural features contribute to its potential as an anticancer and antimicrobial agent, warranting further investigation into its mechanisms of action and therapeutic applications.

Comparison with Similar Compounds

Structural Analog 1: 2-((1-Substituted Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(Substituted Phenylsulfonyl)piperazin-1-yl)ethanone

- Structural Features : Replaces the triazole with a tetrazole ring and substitutes the piperidine with a phenylsulfonyl-piperazine group.

- Synthesis: Reacts 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone with tetrazole-5-thiol in ethanol .

- Key Differences: The tetrazole ring (more electron-deficient than triazole) may reduce stability under acidic conditions.

Structural Analog 2: 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one

- Structural Features : Substitutes the triazole with a pyrazolone core and introduces a benzothiazole group.

- The allyl group at the 2-position introduces steric hindrance, which may reduce reactivity compared to the thioether group in the target compound .

Structural Analog 3: 4-Hydroxy-3-(2-(5-((4-Hydroxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one

- Structural Features: Replaces the triazole with a pyranone-thiazole system and adds a hydroxyphenyl substituent.

- Synthesis : Derived from a bromoacetyl intermediate reacting with thiosemicarbazide .

- Key Differences: The pyranone ring increases polarity and hydrogen-bonding capacity, improving solubility in polar solvents. The absence of a piperidine group may limit membrane permeability compared to the target compound .

Structural Analog 4: [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone

- Structural Features : Incorporates an indole-substituted dihydropyrazole and a pyridine carbonyl group.

- The dihydropyrazole core (partially saturated) may confer greater conformational flexibility than the rigid triazole in the target compound .

Comparative Analysis Table

| Compound | Core Structure | Key Substituents | Solubility Trends | Potential Bioactivity |

|---|---|---|---|---|

| Target Compound | Triazole-thioether | 3-Methoxy-pyrazole, 4-methylpiperidine | Moderate (polar/nonpolar balance) | Kinase inhibition, antimicrobial |

| Analog 1 (Tetrazole derivative) | Tetrazole-thioether | Phenylsulfonyl-piperazine | High (polar sulfonyl) | Anticancer, enzyme inhibition |

| Analog 2 (Benzothiazole-pyrazolone) | Pyrazolone-benzothiazole | Allyl, phenyl | Low (hydrophobic) | Antifungal, anti-inflammatory |

| Analog 3 (Pyranone-thiazole) | Pyranone-thiazole | Hydroxybenzylidene, phenyl | High (polar pyranone) | Antioxidant, antibacterial |

| Analog 4 (Indole-dihydropyrazole) | Dihydropyrazole | Indole, pyridine carbonyl | Moderate (indole polarity) | Neuroactive, antiviral |

Research Implications

- Electronic Effects : The 3-methoxy group on the pyrazole in the target compound donates electrons, stabilizing the triazole ring, whereas electron-withdrawing groups (e.g., sulfonyl in Analog 1) may alter reactivity .

- Solubility: Polar groups (piperidine, pyranone) enhance solubility in aqueous media, critical for drug bioavailability .

- Bioactivity : Heterocyclic diversity (triazole vs. tetrazole, benzothiazole) influences target selectivity; for example, triazoles are common in kinase inhibitors, while benzothiazoles show antifungal activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.